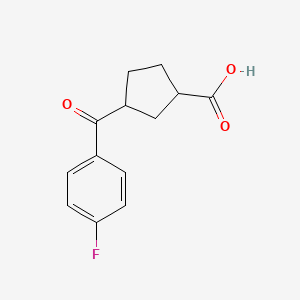![molecular formula C23H25NO4S B14863224 4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide](/img/structure/B14863224.png)
4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide involves several steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation . The reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in the study of enzyme inhibition and protein interactions . Additionally, it is used in the development of materials for perovskite solar cells due to its hole-transporting properties .
Mechanism of Action
The mechanism of action of 4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites . This interaction can lead to changes in the enzyme’s activity and affect various biological pathways. The compound’s ability to act as a hole-transporting material in solar cells is due to its high hole mobility and stability .
Comparison with Similar Compounds
4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide can be compared with other similar compounds, such as 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole . While both compounds share similar structural features, they may differ in their specific applications and properties. For example, 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole is used in drug development and has different pharmacological properties . Other similar compounds include diketopyrrolopyrrole or benzodithiophene-arylamine derivatives, which are also used as hole-transporting materials in solar cells .
Properties
Molecular Formula |
C23H25NO4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide |
InChI |
InChI=1S/C23H25NO4S/c1-24(26)22(25)6-4-5-20-15-21(16-7-11-18(27-2)12-8-16)23(29-20)17-9-13-19(28-3)14-10-17/h7-15,26H,4-6H2,1-3H3 |
InChI Key |
UTEGITLOZFTZDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCCC1=CC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




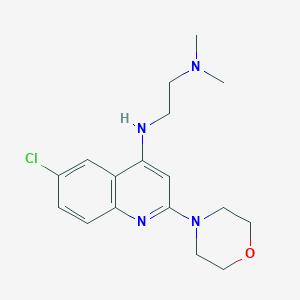

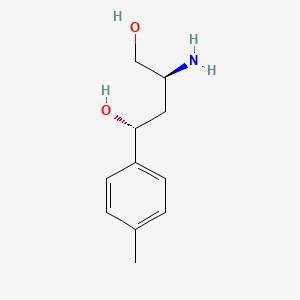
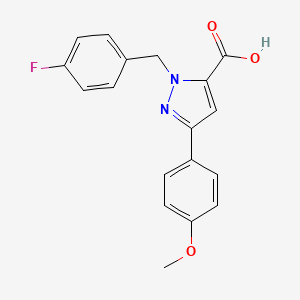

![3-(((9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)benzonitrile](/img/structure/B14863200.png)
![Racemic-2-((1R,3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B14863204.png)
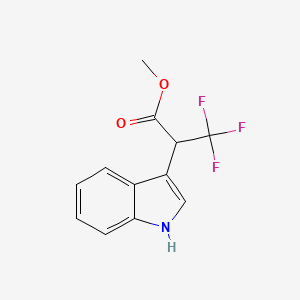

![3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine](/img/structure/B14863216.png)
![N-methoxy-N-methyl-5,8-dioxaspiro[3.4]octane-2-carboxamide](/img/structure/B14863225.png)
